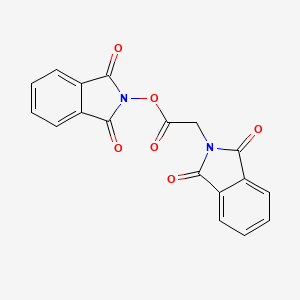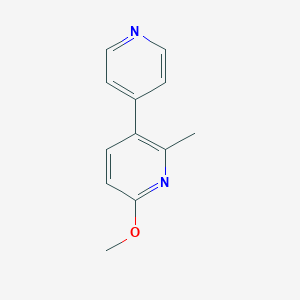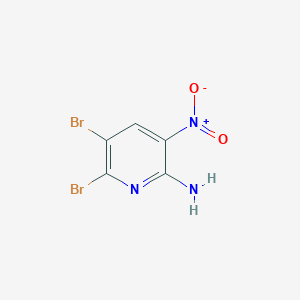
5,6-Dibromo-3-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dibromo-3-nitropyridin-2-amine: is a chemical compound with the molecular formula C5H3Br2N3O2 and a molecular weight of 296.9 g/mol It is a derivative of pyridine, characterized by the presence of two bromine atoms and a nitro group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-3-nitropyridin-2-amine typically involves the bromination and nitration of pyridine derivatives. One common method includes the reaction of 3-nitropyridine with bromine in the presence of a suitable catalyst to introduce bromine atoms at the 5 and 6 positions . The reaction conditions often involve the use of solvents like acetic acid and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dibromo-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF) are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridine derivatives.
Reduction Reactions: The major product is 5,6-dibromo-3-aminopyridin-2-amine.
Oxidation Reactions: Oxidized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,6-Dibromo-3-nitropyridin-2-amine is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have explored its interactions with various biological targets, including enzymes and receptors .
Medicine: The compound’s derivatives are being studied for their potential therapeutic properties. Research is ongoing to evaluate their efficacy as antimicrobial, anticancer, and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the development of dyes, pigments, and polymers .
Wirkmechanismus
The mechanism of action of 5,6-Dibromo-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bromine and nitro groups play a crucial role in its binding affinity and reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Comparison: 5,6-Dibromo-3-nitropyridin-2-amine is unique due to the presence of two bromine atoms at the 5 and 6 positions, which significantly influence its chemical reactivity and biological activity. In contrast, similar compounds like 5-Bromo-2-nitropyridine and 2-Amino-5-bromo-3-nitropyridine have different substitution patterns, leading to variations in their properties and applications .
Eigenschaften
Molekularformel |
C5H3Br2N3O2 |
|---|---|
Molekulargewicht |
296.90 g/mol |
IUPAC-Name |
5,6-dibromo-3-nitropyridin-2-amine |
InChI |
InChI=1S/C5H3Br2N3O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H,(H2,8,9) |
InChI-Schlüssel |
NHLPOHRQWBKZQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=C1Br)Br)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


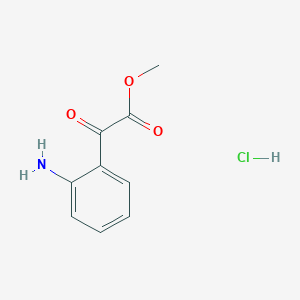


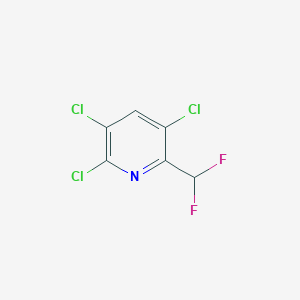
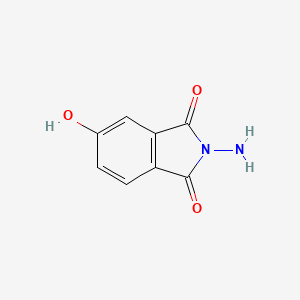
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(9H-fluoren-2-yl)propyl]-](/img/structure/B13140152.png)

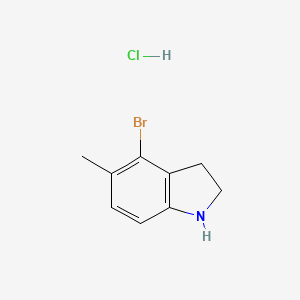
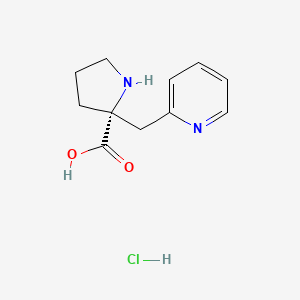
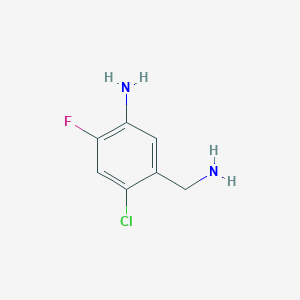
![1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B13140168.png)
